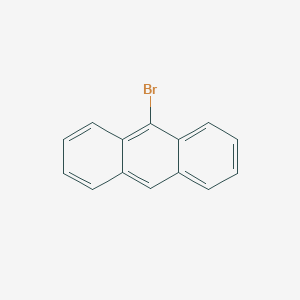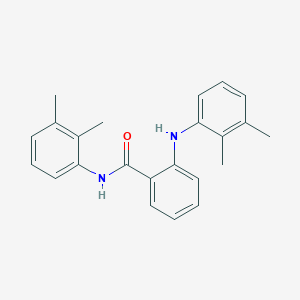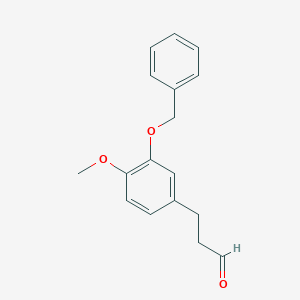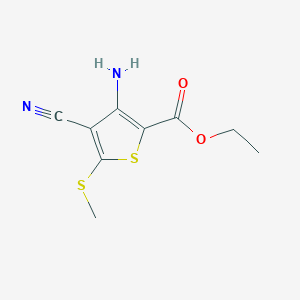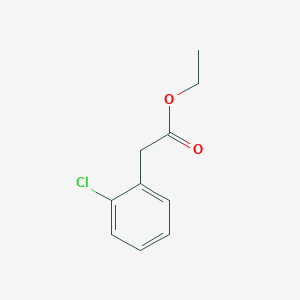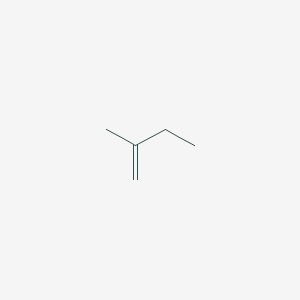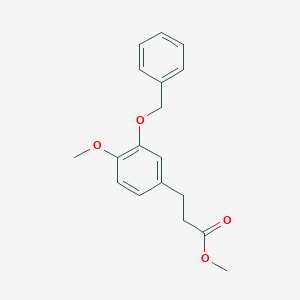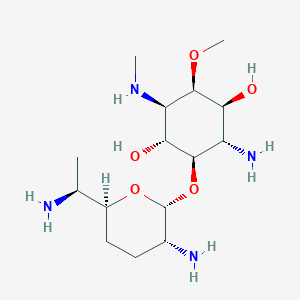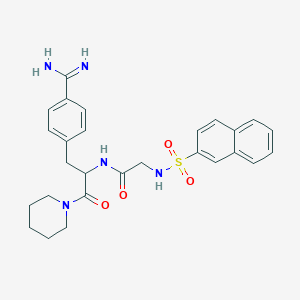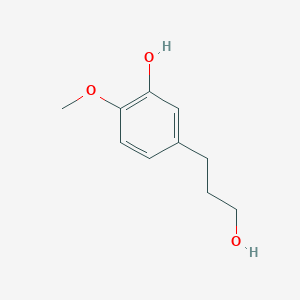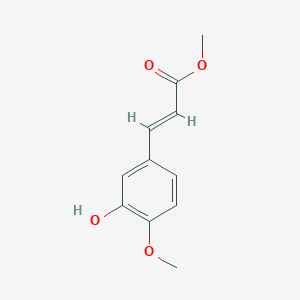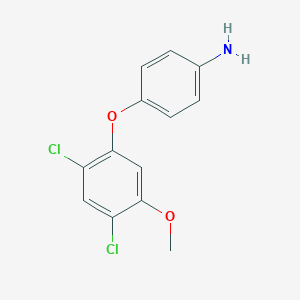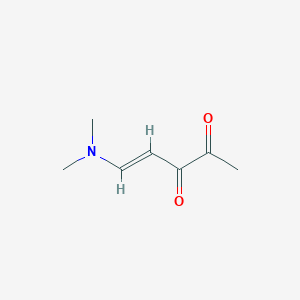
(E)-5-(dimethylamino)pent-4-ene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(dimethylamino)pent-4-ene-2,3-dione, commonly known as DMAD, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. DMAD is a versatile reagent that can be used for a variety of synthetic transformations, making it an essential tool for researchers in the field of organic synthesis. In
Wirkmechanismus
DMAD acts as a nucleophile in many of the reactions it is used for, attacking electrophilic centers in the substrate molecule. DMAD can also act as a Michael acceptor, reacting with nucleophiles to form new carbon-carbon bonds. The mechanism of action of DMAD is highly dependent on the reaction conditions and the nature of the substrate molecule.
Biochemische Und Physiologische Effekte
DMAD is not used as a drug and has no known biochemical or physiological effects in humans or animals. However, it is important to handle DMAD with care as it is a reactive chemical that can cause skin irritation and respiratory problems if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMAD is its versatility as a reagent in organic synthesis. It can be used for a variety of transformations, making it an essential tool for researchers in the field. DMAD is also relatively easy to synthesize and handle, making it a popular choice for many labs. However, DMAD is a reactive chemical and must be handled with care. It is also relatively unstable and can decompose over time, making it less useful for long-term storage.
Zukünftige Richtungen
There are many potential future directions for DMAD research. One area of interest is the development of new synthetic methodologies using DMAD as a reagent. Researchers are also exploring the use of DMAD in the synthesis of complex natural products and chiral compounds. Another area of interest is the development of new applications for DMAD in the field of materials science, such as the synthesis of new polymers and materials with unique properties. Finally, researchers are exploring the use of DMAD in the development of new drugs and pharmaceuticals, particularly in the area of cancer research.
Synthesemethoden
DMAD can be synthesized through a multistep process starting with the reaction of dimethylamine with ethyl acetoacetate, followed by a series of reactions that involve the formation of an enamine intermediate. The final step involves the elimination of water and the formation of DMAD. The synthesis of DMAD is relatively simple and can be carried out using standard laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
DMAD has found widespread use in organic synthesis as a reagent for a variety of transformations, including aldol reactions, Michael additions, and cycloadditions. DMAD is also used as a reagent for the synthesis of β-lactams, which are important building blocks in the pharmaceutical industry. DMAD has been used in the synthesis of natural products, such as the anti-cancer agent discodermolide, and has also been used in the synthesis of chiral compounds.
Eigenschaften
CAS-Nummer |
114261-80-2 |
|---|---|
Produktname |
(E)-5-(dimethylamino)pent-4-ene-2,3-dione |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(E)-5-(dimethylamino)pent-4-ene-2,3-dione |
InChI |
InChI=1S/C7H11NO2/c1-6(9)7(10)4-5-8(2)3/h4-5H,1-3H3/b5-4+ |
InChI-Schlüssel |
MRVFGTQURWFKLE-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)C(=O)/C=C/N(C)C |
SMILES |
CC(=O)C(=O)C=CN(C)C |
Kanonische SMILES |
CC(=O)C(=O)C=CN(C)C |
Synonyme |
4-Pentene-2,3-dione, 5-(dimethylamino)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



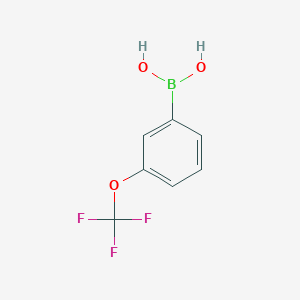
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)
